molecular formula C16H13N3O3 B5665203 3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No. B5665203
M. Wt: 295.29 g/mol
InChI Key: FZPUOWWWYRXBQC-UHFFFAOYSA-N
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Description

3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as HMBH, is a synthetic compound with potential application in scientific research. It is a hydrazone derivative of indole-2-carboxylic acid and benzohydrazide, and its molecular formula is C20H17N3O3. HMBH has been studied for its potential pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and proliferation. 3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of various enzymes involved in DNA replication and repair, including topoisomerase II and DNA polymerase. It has also been shown to induce the expression of various tumor suppressor genes, including p53 and p21.
Biochemical and Physiological Effects:
3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. It has also been shown to exhibit anti-inflammatory and antioxidant activity, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several advantages for use in laboratory experiments, including its synthetic accessibility, low cost, and potential therapeutic benefits. However, its limitations include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for the study of 3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, including its further characterization as a potential anticancer agent, its optimization for improved pharmacokinetics and bioavailability, and its potential application in other disease areas, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide and its potential interactions with other cellular pathways and molecules.

Synthesis Methods

3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be synthesized using a multistep process involving the reaction of indole-2-carboxylic acid with benzohydrazide. The reaction involves the formation of a hydrazone bond between the carbonyl group of the benzohydrazide and the imine group of the indole-2-carboxylic acid. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied for its potential application in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been studied for its potential to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

3-hydroxy-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-9-4-2-7-12-13(9)17-16(22)14(12)18-19-15(21)10-5-3-6-11(20)8-10/h2-8,17,20,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPUOWWWYRXBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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